molecular formula C23H27ClN2O3S B3961112 N-(2-hydroxy-3-pyrrolidin-1-ylpropyl)-N-naphthalen-1-ylbenzenesulfonamide;hydrochloride

N-(2-hydroxy-3-pyrrolidin-1-ylpropyl)-N-naphthalen-1-ylbenzenesulfonamide;hydrochloride

Cat. No.: B3961112
M. Wt: 447.0 g/mol
InChI Key: ULRJTDOBWSTZEZ-UHFFFAOYSA-N
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Description

“N-[2-Hydroxy-3-(1-pyrrolidinyl)propyl]-N-1-naphthylbenzenesulfonamide hydrochloride” is a complex organic compound . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs . The molecular formula is C23H26N2O3S, with an average mass of 410.529 Da .


Synthesis Analysis

The synthesis of this compound could involve the use of pyrrolidine, a five-membered nitrogen heterocycle . Pyrrolidine is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The synthetic strategies used could involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrolidine ring . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Future Directions

The future directions for this compound could involve further exploration of its potential uses in drug discovery, given the versatility of the pyrrolidine ring in its structure . This work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .

Properties

IUPAC Name

N-(2-hydroxy-3-pyrrolidin-1-ylpropyl)-N-naphthalen-1-ylbenzenesulfonamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O3S.ClH/c26-20(17-24-15-6-7-16-24)18-25(29(27,28)21-11-2-1-3-12-21)23-14-8-10-19-9-4-5-13-22(19)23;/h1-5,8-14,20,26H,6-7,15-18H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULRJTDOBWSTZEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC(CN(C2=CC=CC3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-hydroxy-3-pyrrolidin-1-ylpropyl)-N-naphthalen-1-ylbenzenesulfonamide;hydrochloride
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N-(2-hydroxy-3-pyrrolidin-1-ylpropyl)-N-naphthalen-1-ylbenzenesulfonamide;hydrochloride
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N-(2-hydroxy-3-pyrrolidin-1-ylpropyl)-N-naphthalen-1-ylbenzenesulfonamide;hydrochloride
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N-(2-hydroxy-3-pyrrolidin-1-ylpropyl)-N-naphthalen-1-ylbenzenesulfonamide;hydrochloride
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N-(2-hydroxy-3-pyrrolidin-1-ylpropyl)-N-naphthalen-1-ylbenzenesulfonamide;hydrochloride
Reactant of Route 6
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N-(2-hydroxy-3-pyrrolidin-1-ylpropyl)-N-naphthalen-1-ylbenzenesulfonamide;hydrochloride

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